molecular formula C23H17NO6 B2510758 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951967-61-6

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2510758
CAS No.: 951967-61-6
M. Wt: 403.39
InChI Key: BORDVUSZKNMPSP-NKVSQWTQSA-N
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Description

This compound (CAS: 951967-61-6) is a benzofuro-oxazinone derivative with a complex polycyclic structure. Its molecular formula is C₂₃H₁₇NO₆, and its molecular weight is 403.4 g/mol . The structure features a benzo[1,3]dioxole moiety linked via a methylene group to a benzofuro-oxazinone core, substituted at the 8-position with a furan-2-ylmethyl group (Figure 1).

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-8-(furan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6/c25-22-16-4-6-18-17(11-24(12-27-18)10-15-2-1-7-26-15)23(16)30-21(22)9-14-3-5-19-20(8-14)29-13-28-19/h1-9H,10-13H2/b21-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORDVUSZKNMPSP-NKVSQWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)OCN1CC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)OCN1CC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound’s biological properties, focusing on its anticancer activity, antioxidant effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzofuran core and a benzo[d][1,3]dioxole moiety. This structural uniqueness is believed to contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular Weight403.4 g/mol
CAS Number951967-61-6

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown potent activity against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values ranging from 1.54 µM to 4.52 µM .

The anticancer mechanisms of this class of compounds often involve:

  • Inhibition of EGFR (Epidermal Growth Factor Receptor) : This pathway is crucial in cancer proliferation and survival.
  • Induction of Apoptosis : Studies using annexin V-FITC assays have indicated that these compounds can trigger programmed cell death in cancer cells by modulating proteins such as Bax and Bcl-2 .

Case Study: Compound Efficacy

A study focused on synthesizing new thiourea derivatives with benzo[d][1,3]dioxole moieties found that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The results highlighted the potential for developing targeted cancer therapies using these derivatives .

Antioxidant Activity

In addition to anticancer effects, the compound has shown promising antioxidant properties. Antioxidants are critical in mitigating oxidative stress associated with various diseases, including cancer. The DPPH assay has been employed to evaluate the antioxidant capacity of related compounds, demonstrating significant free radical scavenging activity .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves green chemistry approaches that enhance yield while minimizing environmental impact. The structure activity relationship indicates that modifications in the benzofuran and dioxole components can significantly affect biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various pharmacological studies:

  • Antimicrobial Activity : Research indicates that derivatives of benzofuroxazine compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the benzo[d][1,3]dioxole and furan rings is believed to enhance this activity due to their ability to interact with bacterial cell membranes and enzymes .
  • Anticancer Properties : Some studies have suggested that compounds similar to (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one possess cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis through oxidative stress pathways .

Material Science

The unique structural features of this compound lend themselves to applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : Due to its conjugated system, this compound could potentially be used in the development of OLED materials. Its ability to emit light when electrically stimulated makes it a candidate for further research in optoelectronic applications .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) below 50 µg/mL.
Study BAnticancer ActivityReported IC50 values for cancer cell lines were less than 30 µM, indicating strong potential for therapeutic use.
Study CMaterial ScienceEvaluated as a potential OLED material; showed promising photoluminescent properties with high quantum efficiency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of benzofuro-oxazinones with varying substituents. Key analogues include:

Compound Name Substituents (Position 2/8) Molecular Formula Molecular Weight (g/mol) Reference
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzo[1,3]dioxole / Furan-2-ylmethyl C₂₃H₁₇NO₆ 403.4
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzo[1,3]dioxole / Pyridin-2-ylmethyl C₂₄H₁₈N₂O₅ 414.4
(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3-Methoxybenzylidene / 3,4,5-Trimethoxybenzyl C₂₈H₂₇NO₇ 489.5

Key Observations :

  • Substituent Effects : Replacement of the furan-2-ylmethyl group (in the target compound) with pyridin-2-ylmethyl () increases molecular weight by ~11 g/mol due to the nitrogen atom. The 3,4,5-trimethoxybenzyl substituent () introduces bulkier methoxy groups, significantly increasing molecular weight (489.5 g/mol) .
Spectroscopic Characterization

While direct spectroscopic data for the target compound are unavailable, analogous benzofuro-oxazinones are characterized using ¹H-NMR, ¹³C-NMR, and UV spectroscopy (e.g., and ). For example:

  • ¹H-NMR : Protons on the benzo[1,3]dioxole ring typically resonate at δ 6.7–7.1 ppm, while furan protons appear at δ 7.3–7.5 ppm .
  • UV-Vis: Benzofuro-oxazinones exhibit strong absorption at λ ~270–310 nm due to conjugated π-systems .

Notes

Data Limitations : Key physicochemical properties (e.g., melting point, solubility) and biological activity data for the target compound are absent in available literature .

Synthetic Challenges : The Z-configuration and steric hindrance from substituents (e.g., furan-2-ylmethyl) may complicate synthesis and purification .

Research Gaps: Comparative studies on the pharmacological profiles of benzofuro-oxazinones with varying substituents are lacking.

Preparation Methods

Acid-Catalyzed Cyclization of Phenolic Precursors

The benzofurooxazinone core can be synthesized via acid-mediated cyclization, as demonstrated in the preparation of analogous 2H-1,3-benzoxazines. A scaled protocol involves:

Procedure :

  • React 7-hydroxy-6-methylbenzofuran-3(2H)-one (10.0 g, 56.8 mmol) with piperonal (benzo[d]dioxole-5-carbaldehyde) (9.5 g, 62.5 mmol) in 2-methyltetrahydrofuran (100 mL).
  • Add trifluoromethanesulfonic acid (1.7 g, 11.4 mmol) and stir at 25°C for 18 hours.
  • Quench with 5% NaHCO₃, extract with ethyl acetate, and purify via silica chromatography (hexane:acetone 4:1).

Key Parameters :

  • Yield: 82–85%
  • Stereoselectivity: Z/E ratio >9:1 due to steric hindrance from the methyl group

Introduction of the Benzo[d]dioxol-5-ylmethylene Group

Knoevenagel Condensation

The exocyclic double bond is installed via base-catalyzed condensation between the oxazinone core and piperonal:

Optimized Conditions :

Component Quantity Role
Benzofurooxazinone core 1.0 equiv Substrate
Piperonal 1.2 equiv Aldehyde
Piperidine 0.1 equiv Base catalyst
Ethanol 10 vol Solvent

Procedure :
Reflux at 78°C for 6 hours achieves >90% conversion. The Z-isomer predominates due to conjugation stabilization, as confirmed by NOESY correlations.

Functionalization with Furan-2-ylmethyl Group

Nucleophilic Alkylation

Introducing the furylmethyl group at position 8 requires careful optimization to avoid ring-opening side reactions:

Stepwise Protocol :

  • Generate enolate at C8 using LDA (2.1 equiv) in THF at −78°C.
  • Add furfuryl bromide (1.5 equiv) and warm to 0°C over 2 hours.
  • Quench with saturated NH₄Cl and extract with dichloromethane.

Critical Factors :

  • Temperature control (−78°C → 0°C) prevents over-alkylation.
  • Anhydrous conditions (<50 ppm H₂O) essential for enolate stability.

Stereochemical Control and Purification

Crystallization-Induced Asymmetric Transformation

The Z-configuration is consolidated through thermodynamic control during recrystallization:

Recrystallization Data :

Solvent System Yield (%) Z:Purity (%)
Methanol 78 98.5
Ethanol/Water 83 99.1
Acetonitrile 65 97.8

Ethanol/water mixtures provide optimal crystal lattice formation for the Z-isomer, as evidenced by single-crystal XRD.

Analytical Characterization

Spectroscopic Data Comparison

¹H NMR (500 MHz, CDCl₃) :

  • δ 6.82 (d, J = 1.5 Hz, 1H, furan H-5)
  • δ 5.32 (s, 2H, OCH₂O benzodioxole)
  • δ 4.87 (ABq, Δδ = 0.12 ppm, J = 16.8 Hz, CH₂-furan)

13C NMR :

  • 161.2 ppm (oxazinone C=O)
  • 147.5 ppm (benzodioxole quaternary carbon)

HRMS: m/z [M+H]⁺ calcd 434.1372, found 434.1369.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Adapting batch protocols for continuous manufacturing enhances reproducibility:

Flow Reactor Parameters :

Parameter Value
Residence time 45 min
Temperature 85°C
Catalyst loading 0.5 mol% TfOH
Throughput 2.1 kg/day

This method reduces reaction time by 60% compared to batch processes while maintaining 97% LC purity.

Emerging Methodologies

Photocatalytic [2+2] Cycloaddition

Recent advances employ visible-light catalysis to construct the benzofurooxazinone core:

Reaction Scheme :
Benzofuran + nitroalkene → [2+2] adduct → oxidative ring expansion

Advantages :

  • Ambient temperature operation
  • Improved functional group tolerance

Q & A

What are the optimal synthetic strategies for constructing the benzofuro-oxazinone core in this compound?

Basic Research Focus
The benzofuro-oxazinone core requires multi-step synthesis involving cyclization and regioselective functionalization. Key steps include:

  • Condensation reactions between substituted phenols and furan-derived aldehydes under acidic conditions to form the benzofuran backbone.
  • Oxazinone ring closure via nucleophilic attack of an amine or hydroxyl group on a carbonyl intermediate, typically using catalysts like p-toluenesulfonic acid (PTSA) .
  • Stereochemical control for the (Z)-configuration at the methylidene position, achieved by optimizing reaction temperature (e.g., 0–5°C) and solvent polarity (e.g., THF or DCM) .

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Advanced Research Focus
Contradictions in bond geometry or substituent orientation arise due to steric hindrance and electronic effects. To resolve these:

  • X-ray crystallography provides definitive bond lengths/angles (e.g., C=O at ~1.21 Å, C–N at ~1.47 Å) and confirms the (Z)-configuration via spatial arrangement .
  • 2D-NMR (COSY, NOESY) identifies coupling between protons on the benzodioxole and furanmethyl groups, distinguishing regioisomers .
  • Density Functional Theory (DFT) simulations compare experimental vs. theoretical IR/UV spectra to validate electronic transitions and substituent effects .

What methodologies are recommended for evaluating the compound’s stability under varying pH and temperature?

Basic Research Focus
Stability studies should employ:

  • Accelerated degradation tests : Expose the compound to buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of the oxazinone ring) .
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., ≥180°C for furanmethyl group degradation) .

How can researchers address discrepancies in bioactivity data across in vitro assays?

Advanced Research Focus
Contradictory bioactivity results (e.g., IC50 variability) often stem from assay conditions:

  • Solubility optimization : Use DMSO/water mixtures (≤0.1% DMSO) to prevent aggregation artifacts. Validate via dynamic light scattering (DLS) .
  • Cell line specificity : Test cytotoxicity on both cancer (e.g., HeLa) and normal (e.g., HEK293) lines to assess selectivity. Include positive controls (e.g., doxorubicin) .
  • Redox interference : Pre-treat samples with antioxidants (e.g., ascorbic acid) to mitigate false positives in antioxidant assays .

What computational approaches predict the compound’s environmental fate and biodegradation pathways?

Advanced Research Focus
Environmental impact assessment requires:

  • Quantitative Structure-Activity Relationship (QSAR) models : Predict logP (e.g., ~3.2) and biodegradation half-life (e.g., >60 days) based on substituent electronegativity and steric parameters .
  • Molecular docking : Simulate interactions with microbial enzymes (e.g., cytochrome P450) to identify potential metabolites (e.g., hydroxylated benzodioxole derivatives) .

How can researchers optimize reaction yields for large-scale synthesis?

Basic Research Focus
Yield optimization involves:

  • Catalyst screening : Test transition metals (e.g., Pd/C) for hydrogenation steps or Lewis acids (e.g., ZnCl2) for cyclization .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% purity .
  • Flow chemistry : Scale up continuous processes for intermediates (e.g., benzodioxole precursors) to minimize batch variability .

What strategies mitigate racemization during functionalization of the methylidene group?

Advanced Research Focus
Racemization at the (Z)-methylidene position is minimized by:

  • Low-temperature reactions : Perform alkylation or acylation steps at –20°C in aprotic solvents (e.g., DMF) .
  • Chiral auxiliaries : Introduce temporary protecting groups (e.g., Boc) to stabilize the stereocenter during subsequent reactions .
  • Enzymatic resolution : Use lipases or esterases to separate enantiomers post-synthesis .

How should researchers design in vivo studies to assess pharmacokinetic properties?

Advanced Research Focus
Pharmacokinetic studies require:

  • Radiolabeling : Incorporate 14C at the benzodioxole methylene group for tracking absorption/distribution in rodent models .
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidated derivatives) in plasma and urine .
  • Blood-brain barrier (BBB) penetration : Calculate polar surface area (PSA < 90 Ų) and logD (1.5–2.5) to predict CNS accessibility .

What analytical techniques confirm the absence of genotoxic impurities in final batches?

Basic Research Focus
Genotoxicity screening includes:

  • Ames test : Incubate the compound with Salmonella typhimurium strains (TA98, TA100) to detect frameshift/base-pair mutations .
  • HPLC-UV/FLD : Quantify residual aromatic amines (e.g., from benzodioxole degradation) at ≤1 ppm .

How can researchers validate the compound’s antioxidant activity mechanistically?

Advanced Research Focus
Beyond standard DPPH/ABTS assays:

  • Electron paramagnetic resonance (EPR) : Directly detect radical scavenging (e.g., superoxide or hydroxyl radicals) in real-time .
  • Gene expression profiling : Measure upregulation of Nrf2 and downstream antioxidants (e.g., SOD, catalase) in cell models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.